N-[(E)-(3-nitrophenyl)methylidene]-4-(piperidin-1-ylsulfonyl)aniline
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Overview
Description
N-(3-nitrobenzylidene)-4-(1-piperidinylsulfonyl)aniline is a synthetic organic compound that features a nitrobenzylidene group and a piperidinylsulfonyl group attached to an aniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrobenzylidene)-4-(1-piperidinylsulfonyl)aniline typically involves the condensation of 3-nitrobenzaldehyde with 4-(1-piperidinylsulfonyl)aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize efficiency and minimize waste. Specific details would depend on the scale of production and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrobenzylidene)-4-(1-piperidinylsulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which N-(3-nitrobenzylidene)-4-(1-piperidinylsulfonyl)aniline exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-nitrobenzylidene)-4-(1-piperidinyl)aniline: Lacks the sulfonyl group, which may affect its reactivity and applications.
N-(3-nitrobenzylidene)-4-(1-piperidinylsulfonyl)benzamide: Contains a benzamide group instead of an aniline group, potentially altering its chemical properties and biological activity.
Uniqueness
N-(3-nitrobenzylidene)-4-(1-piperidinylsulfonyl)aniline is unique due to the presence of both the nitrobenzylidene and piperidinylsulfonyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H19N3O4S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-N-(4-piperidin-1-ylsulfonylphenyl)methanimine |
InChI |
InChI=1S/C18H19N3O4S/c22-21(23)17-6-4-5-15(13-17)14-19-16-7-9-18(10-8-16)26(24,25)20-11-2-1-3-12-20/h4-10,13-14H,1-3,11-12H2 |
InChI Key |
LAJBDTKGGGHJHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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